molecular formula C30H29N3O4S B2838465 3-(4-ethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 1114827-64-3

3-(4-ethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2838465
CAS No.: 1114827-64-3
M. Wt: 527.64
InChI Key: CMJAJPGNWXURSV-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H29N3O4S and its molecular weight is 527.64. The purity is usually 95%.
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Scientific Research Applications

Quinazolinone Derivatives and Biological Activities

Quinazolinone derivatives, such as the compound , have been widely studied for their various biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, anticancer, antihypertensive, diuretic, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. For instance, a study by Osarumwense Peter Osarodion (2023) highlighted the significant analgesic activity of some quinazolinone compounds.

Antimicrobial and Anti-inflammatory Applications

Quinazolinone derivatives have also been explored for their antimicrobial and anti-inflammatory applications. Research by B. Dash et al. (2017) demonstrated the effectiveness of certain quinazolinone compounds against microbes and their potential in treating both pain and inflammation.

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

In the field of cancer research, certain quinazolinone derivatives have been investigated as tubulin polymerization inhibitors and vascular disrupting agents. The study by Mohsine Driowya et al. (2016) found that specific quinazolinone compounds inhibited tubulin assembly and possessed potent anticancer activity in various cancer cell lines.

Antioxidant Properties

The antioxidant properties of quinazolinone derivatives have been evaluated, providing insights into their potential therapeutic applications. Research by Janez Mravljak et al. (2021) demonstrated that certain quinazolinone compounds exhibited potent antioxidant activities and promising metal-chelating properties.

Antifertility Properties and Blood Pressure Effects

Quinazolinone compounds have been studied for their potential antifertility properties and effects on blood pressure. For example, a study by S. Saksena et al. (1972) investigated the antifertility properties of various quinazolinone compounds in female rats, finding that specific compounds exhibited these properties.

Corrosion Inhibition in Mild Steel

Quinazolinone derivatives have been applied in the field of materials science, particularly as corrosion inhibitors for mild steel. A study by N. Errahmany et al. (2020) demonstrated that quinazolinone compounds were effective in inhibiting mild steel corrosion in acidic environments.

Antihistaminic Agents

Quinazolinone compounds have been synthesized and tested for their H1-antihistaminic activity. Research by V. Alagarsamy et al. (2009) identified certain quinazolinone derivatives as potential H1-antihistaminic agents with minimal sedative effects.

DFT Calculations and Molecular Docking Studies

The structural and activity evaluation of quinazolinone derivatives has been enhanced through density functional theory (DFT) calculations and molecular docking studies. For instance, the work by Qing-mei Wu et al. (2022) used these techniques to study the interaction of quinazolinone compounds with proteins and evaluate their inhibitory activity.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O4S/c1-5-35-23-16-12-22(13-17-23)33-29(34)25-8-6-7-9-26(25)32-30(33)38-18-27-20(4)37-28(31-27)21-10-14-24(15-11-21)36-19(2)3/h6-17,19H,5,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJAJPGNWXURSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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